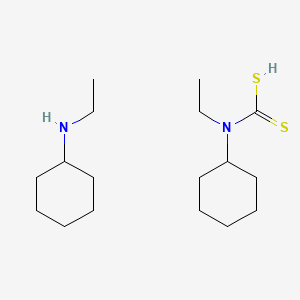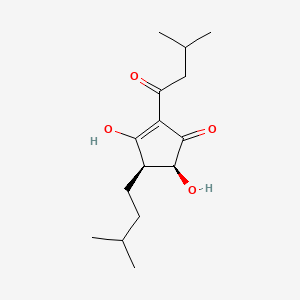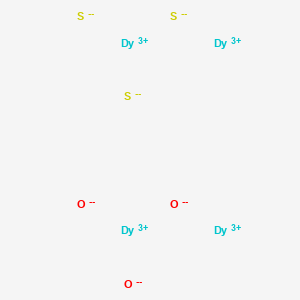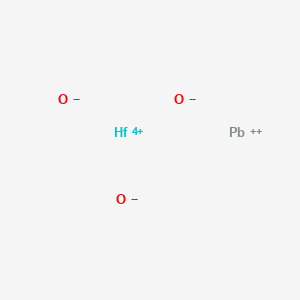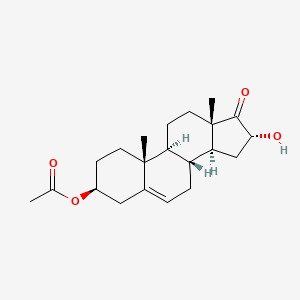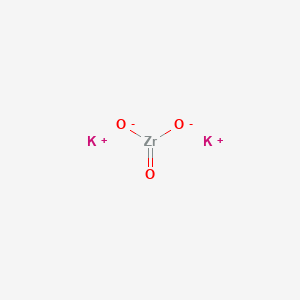
Dipotassium zirconate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dipotassium zirconate is an inorganic compound with the chemical formula K₂ZrO₃. It is a zirconium-based compound that finds applications in various fields due to its unique chemical and physical properties. This compound is known for its high thermal stability, making it valuable in high-temperature applications.
准备方法
Synthetic Routes and Reaction Conditions: Dipotassium zirconate can be synthesized through several methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of zirconium dioxide (ZrO₂) with potassium carbonate (K₂CO₃) at elevated temperatures. The reaction typically occurs at temperatures ranging from 800°C to 1000°C, resulting in the formation of this compound and carbon dioxide (CO₂) as a byproduct.
Industrial Production Methods: In industrial settings, this compound is produced using high-temperature solid-state reactions. The raw materials, zirconium dioxide and potassium carbonate, are mixed in stoichiometric ratios and heated in a furnace. The reaction is carried out in a controlled atmosphere to ensure the purity of the final product. The resulting this compound is then cooled, ground, and sieved to obtain the desired particle size.
化学反应分析
Types of Reactions: Dipotassium zirconate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form potassium zirconium oxide (K₂ZrO₄) under specific conditions.
Reduction: Reduction reactions can convert this compound to zirconium dioxide and potassium metal.
Substitution: It can participate in substitution reactions with other metal salts to form different zirconate compounds.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Hydrogen gas or carbon monoxide at elevated temperatures.
Substitution: Metal salts such as sodium chloride (NaCl) or calcium chloride (CaCl₂) in aqueous or molten states.
Major Products Formed:
Oxidation: Potassium zirconium oxide (K₂ZrO₄).
Reduction: Zirconium dioxide (ZrO₂) and potassium metal (K).
Substitution: Various metal zirconates depending on the substituting metal.
科学研究应用
Dipotassium zirconate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other zirconium-based compounds and materials.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility and low toxicity.
Medicine: Explored for its potential in drug delivery systems and as a component in dental materials.
Industry: Utilized in the production of ceramics, refractories, and catalysts due to its high thermal stability and resistance to chemical corrosion.
作用机制
The mechanism of action of dipotassium zirconate involves its interaction with various molecular targets and pathways. In biomedical applications, it is known for its biocompatibility and ability to interact with biological tissues without causing adverse reactions. The compound’s high thermal stability and resistance to chemical corrosion make it an effective material in industrial applications, where it can withstand harsh conditions and maintain its structural integrity.
相似化合物的比较
- Potassium zirconium fluoride (K₂ZrF₆)
- Sodium zirconate (Na₂ZrO₃)
- Calcium zirconate (CaZrO₃)
Comparison: Dipotassium zirconate is unique due to its specific chemical composition and properties. Compared to potassium zirconium fluoride, it has higher thermal stability and is less reactive with moisture. Sodium zirconate, while similar in structure, has different solubility and reactivity characteristics. Calcium zirconate, on the other hand, is known for its high melting point and mechanical strength, making it suitable for different applications compared to this compound.
属性
IUPAC Name |
dipotassium;dioxido(oxo)zirconium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2K.3O.Zr/q2*+1;;2*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVASNOTGXYFEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Zr](=O)[O-].[K+].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
K2O3Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12030-98-7 |
Source


|
| Record name | Zirconate (ZrO32-), potassium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium zirconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.577 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
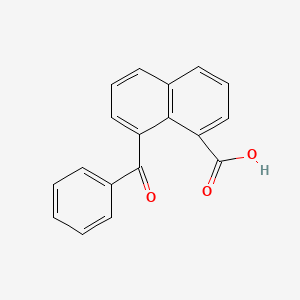
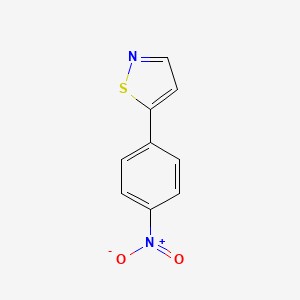

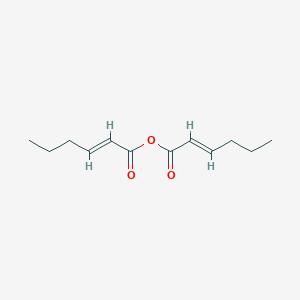
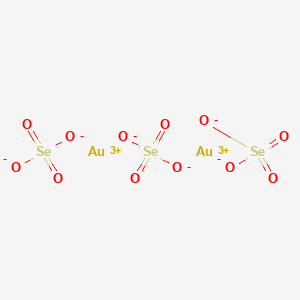
![(5R,8R,9S,10S,13R,14R,17S)-17-ethyl-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B576579.png)


